(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Description

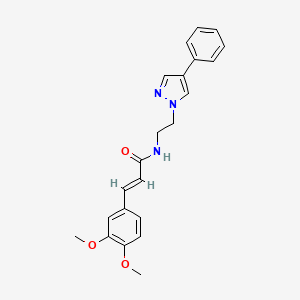

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic cinnamic acid derivative characterized by a methoxy-substituted aromatic ring and a pyrazole-containing ethylamide side chain. Its structure combines a (E)-acrylamide backbone with a 3,4-dimethoxyphenyl group linked to a nitrogen atom substituted with a 4-phenylpyrazole moiety.

Key structural features:

- Acrylamide core: The (E)-configuration ensures planarity, critical for π-π stacking interactions with biological targets.

- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and modulates electronic properties, influencing binding affinity.

- Pyrazole-ethylamide side chain: Introduces hydrogen-bonding capabilities and steric bulk, which may improve selectivity for specific receptors.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-20-10-8-17(14-21(20)28-2)9-11-22(26)23-12-13-25-16-19(15-24-25)18-6-4-3-5-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,23,26)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFBZTVTRJZFPQ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole moiety followed by the introduction of the acrylamide group. The general synthetic route can be summarized as follows:

- Formation of Pyrazole : The initial step involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole core.

- Acrylamide Formation : The introduction of the acrylamide functionality is achieved through a reaction with an appropriate amine and an acrylate derivative.

- Final Coupling : The final compound is obtained through coupling reactions that ensure the correct stereochemistry and functional groups are present.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MIC) against various pathogens:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

These results indicate that modifications in the structure can enhance antimicrobial efficacy, suggesting that this compound could be further explored for its potential in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 4.2 | EGFR inhibition |

| H441 | 3.8 | VEGFR inhibition |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, specifically targeting receptor tyrosine kinases such as EGFR and VEGFR .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative exhibiting similar structural features was tested on NSCLC (non-small cell lung cancer) patients, showing promising results in reducing tumor size and improving patient outcomes.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, compounds related to this structure demonstrated significant reduction in infection rates compared to standard treatments.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilm formation in bacteria, enhancing their susceptibility to antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acrylamide derivatives with variations in substituent patterns, side chains, and biological activities. Below is a detailed analysis supported by evidence from diverse sources:

Substituent Position and Antifungal Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide ():

- Differs in the side chain (isoindolin-2-yl vs. pyrazole-ethyl).

- Exhibits moderate antifungal activity, attributed to the 3,4-dimethoxyphenyl group.

- Key finding : Increasing methoxy groups (e.g., 3,4,5-trimethoxy derivatives) enhance antifungal potency, suggesting a structure-activity relationship (SAR) dependent on methoxy substitution density .

(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) ():

Side Chain Modifications and Receptor Binding

- (E)-3-(4-(2-Hydroxyethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6k) (): Features a hydroxyethoxy group on the phenyl ring and an indole-ethyl side chain. Reported as an EP2 receptor antagonist, with LCMS purity >97% and MS m/z = 425 [M+H]+.

(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide ():

Functional Group Impact on Enzyme Inhibition

- Ferulic and caffeic acid dimers ():

- Compound 10c : (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-acrylamide.

- Contains catechol (3,4-dihydroxy) and dimethoxy groups.

- Compound 10d: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide.

- Hybrid of ferulic acid and dimethoxyphenethylamine.

- Shows balanced lipophilicity (logP ~3.5) and moderate AChE inhibition.

Structural Analogues with Pyrimidine/Pyrazole Moieties

- (E)-3-(3,4-dimethoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide (): Replaces 4-phenylpyrazole with a methylimidazole-pyrimidine side chain. Molecular weight = 422.5 g/mol; Smiles: COc1ccc(C=CC(=O)NCCNc2cc(-n3ccnc3C)nc(C)n2)cc1OC. Application: Likely designed for kinase inhibition due to the pyrimidine scaffold .

(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide ():

- Features a triazole-pyrimidine side chain and 2-chlorophenyl group.

- Lower molecular weight (326.74 g/mol) but higher halogen-mediated receptor affinity .

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide?

Methodological Answer: The compound is typically synthesized via a multi-step process:

Acrylic acid derivative preparation : React 3,4-dimethoxyphenylacetic acid with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooled conditions to form the acryloyl intermediate .

Amine coupling : React the intermediate with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine in a polar solvent (e.g., DMF or ethyl acetate).

Purification : Use column chromatography with petroleum ether/ethyl acetate (3:1) for isolation, followed by recrystallization to achieve >95% purity .

Optimization Tips : Adjust reaction stoichiometry (1:1.2 molar ratio of acid to amine), extend reaction time (24–48 hours), or employ microwave-assisted synthesis to improve yields (reported ranges: 33–56%) .

Q. How do spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Key signals include:

- 13C NMR : Carbonyl carbons appear at δ 165–170 ppm, while aromatic carbons range from δ 110–150 ppm .

- HRMS : Molecular ion peaks (e.g., m/z 423.18 [M+H]+) validate the molecular formula (C22H23N3O3) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation : Ensure consistent cell lines (e.g., HT-29 for anticancer studies) and enzyme sources (e.g., human recombinant cholinesterase for Alzheimer’s targets) .

- Purity Control : Use HPLC (≥98% purity) to eliminate impurities affecting activity .

- Dose-Response Curves : Perform triplicate experiments with IC50 calculations to account for variability .

- Structural Confirmation : Re-analyze NMR or X-ray data to rule out stereochemical discrepancies (e.g., E vs. Z isomerism) .

Q. How does X-ray crystallography elucidate the molecular conformation of this compound?

Methodological Answer:

- Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤0.8 Å) to resolve methoxy and acrylamide torsional angles .

- Key Findings :

- The 3,4-dimethoxyphenyl group adopts a planar conformation due to π-π stacking.

- The pyrazole moiety forms hydrogen bonds with adjacent molecules, influencing crystal packing .

- Validation : Compare experimental data with DFT-predicted bond lengths (e.g., C=O: 1.21 Å vs. 1.23 Å calculated) .

Q. What computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to EP2 receptors or cholinesterase active sites. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser203 in acetylcholinesterase) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

- Validation : Correlate docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values (e.g., 1.8 µM for EP2 antagonism) .

Q. How do structural modifications to the phenyl or pyrazole moieties affect biological activity?

Methodological Answer:

- Phenyl Modifications :

- Pyrazole Modifications :

- SAR Workflow : Synthesize analogs, test in vitro/in vivo, and use CoMFA models to guide optimization .

Q. How to design assays for evaluating anticancer activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.